Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated THP-Pyrazole Analog
The target compound exhibits a computed XLogP3-AA of 1.7, which is 0.31 log units higher than the non-fluorinated analog 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 957483-88-4; LogP = 1.39) [1]. This difference corresponds to an approximately 2.0-fold increase in the octanol–water partition coefficient, directly attributable to the –CF₃ substituent replacing –H at the pyrazole 3-position.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 957483-88-4): LogP = 1.39470 |
| Quantified Difference | ΔLogP ≈ +0.31 (~2.0× increase in partition coefficient) |
| Conditions | Computed logP values: PubChem XLogP3 3.0 (target) vs. Chemsrc LogP (comparator). Both are computational predictions. |
Why This Matters
Higher lipophilicity improves membrane permeability and can enhance oral bioavailability of downstream drug candidates, making this building block preferable for CNS and intracellular target programs.
- [1] PubChem Computed Properties: XLogP3-AA = 1.7 for CID 72698466. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
